![molecular formula C20H33NO7 B5061622 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as TBE-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TBE-31 is a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a crucial role in regulating energy metabolism.
Mécanisme D'action
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which leads to the phosphorylation of various downstream targets, including hormone-sensitive lipase (HSL). Phosphorylation of HSL leads to the hydrolysis of triglycerides and the release of free fatty acids from adipose tissue. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has also been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to have several biochemical and physiological effects in preclinical studies. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate increases energy expenditure and thermogenesis, which leads to a reduction in body weight and fat mass. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate also improves lipid metabolism by increasing the oxidation of fatty acids and reducing the synthesis of triglycerides. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its therapeutic effects in type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential therapeutic applications of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in these conditions. Another area of interest is the potential use of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in combination with other drugs for the treatment of metabolic disorders. Finally, further studies are needed to determine the long-term safety and efficacy of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in humans.
Méthodes De Synthèse
The synthesis of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps, including the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethanol, which is then reacted with ethylene oxide to produce 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-tert-butylphenoxy)ethoxy]ethanol with 3-methoxy-1-propanamine to form N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. The purity of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. In preclinical studies, N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to improve insulin sensitivity, reduce body weight and fat mass, and improve lipid metabolism. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in metabolic disorders.
Propriétés
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.C2H2O4/c1-18(2,3)16-8-5-6-9-17(16)22-15-14-21-13-11-19-10-7-12-20-4;3-1(4)2(5)6/h5-6,8-9,19H,7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFYFZOPWMLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)
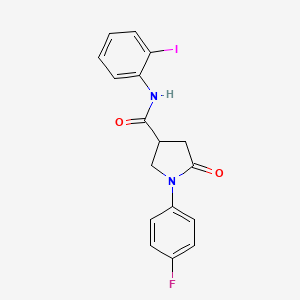
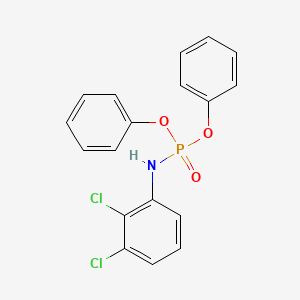
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
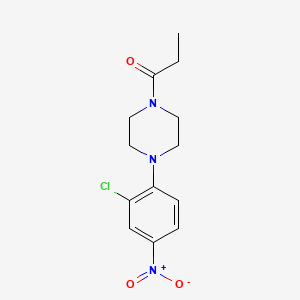
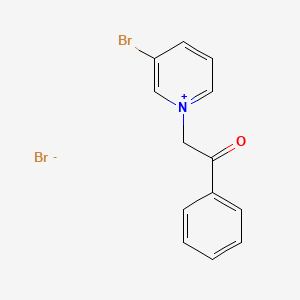
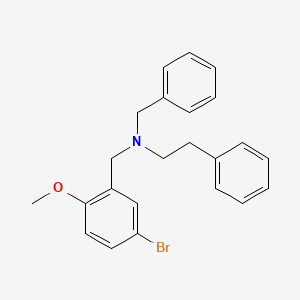

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)
